
N,N-Dimethylethylenediamine
Overview
Description
N,N-Dimethylethylenediamine (DMEDA, C₄H₁₂N₂) is a tertiary diamine featuring two methyl groups attached to one nitrogen atom of the ethylenediamine backbone. Its molecular structure confers unique physicochemical properties, including a boiling point of 107°C, density of 0.81 g/cm³, and high water solubility . DMEDA is widely utilized in:
- CO₂ Capture: Acts as a solvent in postcombustion CO₂ capture due to its rapid reaction kinetics with CO₂(aq) and efficient proton transfer mechanisms .
- Coordination Chemistry: Serves as a ligand in Pd(II) and other metal complexes, influencing stability and reactivity through its moderate basicity (pKa ~8–10) .
- Pharmaceutical Synthesis: A key intermediate in antitumor agents (e.g., Topo I inhibitors) and antimicrobial polymers .
- Analytical Chemistry: Enhances charge states of N-glycopeptides in mass spectrometry via chemical labeling, improving electron transfer dissociation (ETD) efficiency .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylethylenediamine can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and formic acid. The reaction proceeds as follows: [ \text{NH}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{CH}_2\text{O} + 2 \text{HCOOH} \rightarrow \text{(CH}_3\text{NH)}_2\text{CH}_2\text{CH}_2\text{NH}_2 + 2 \text{CO}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of N,N-dimethylacetamide in the presence of a suitable catalyst such as nickel or cobalt. The reaction conditions typically involve high pressure and temperature to achieve optimal yields .
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylethylenediamine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form N,N-dimethyl-1,2-ethanediamine oxide.
Reduction: It can be reduced to form N,N-dimethyl-1,2-ethanediamine.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: N,N-dimethyl-1,2-ethanediamine oxide.
Reduction: N,N-dimethyl-1,2-ethanediamine.
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemical Synthesis
DMEDA serves as a crucial building block and ligand in various chemical reactions. Its applications include:
- Ligand for Coordination Complexes : DMEDA forms coordination complexes with metals, enhancing catalytic processes. Notably, it participates in:
- Synthesis of Pharmaceuticals : DMEDA is utilized as an intermediate in the synthesis of antibiotics such as Cefotiam, demonstrating its importance in pharmaceutical chemistry .
Material Science
DMEDA has been integrated into the development of advanced materials, particularly in the field of gas adsorption.
- Carbon Dioxide Capture : Research has shown that incorporating DMEDA into metal-organic frameworks (MOFs) significantly enhances their ability to adsorb CO2. For instance, the CuBTTri framework modified with DMEDA exhibited a CO2 uptake capacity of 2.38 mmol/g under specific conditions, with high selectivity . This application is critical for developing efficient carbon capture technologies.
Biochemical Applications
In biochemistry, DMEDA's properties enable its use in various biological systems.
- Gene Delivery Systems : DMEDA-derived surfactants have been explored as non-viral vectors for gene delivery. Studies indicate that these gemini surfactants can facilitate DNA transfection with minimal cytotoxicity, achieving transfection rates up to 50% in certain cell lines . This highlights DMEDA's potential in genetic engineering and therapeutic applications.
Toxicological Profile
Understanding the safety profile of DMEDA is essential for its application in research and industry. The compound is classified as highly flammable and corrosive, with an LD50 value of 1135 mg/kg in rats, indicating moderate toxicity . Proper handling and safety precautions are necessary when working with DMEDA.
Data Tables
Application Area | Specific Use |
---|---|
Chemical Synthesis | Ligand for metal complexes; synthesis of Cefotiam |
Material Science | CO2 capture in metal-organic frameworks |
Biochemical Applications | Gene delivery systems using DMEDA-derived surfactants |
Case Studies
- Enhanced Carbon Dioxide Capture :
- Gene Delivery Efficiency :
Mechanism of Action
N,N-Dimethylethylenediamine exerts its effects primarily through its ability to act as a ligand and form coordination complexes with metal ions. The nitrogen atoms in the compound donate lone pairs of electrons to the metal center, forming stable chelates. These complexes can then participate in various catalytic processes, facilitating reactions such as C-H activation, cycloadditions, and asymmetric synthesis .
Comparison with Similar Compounds
Basicity and Ligand Stability
DMEDA’s coordination behavior is compared to structurally related diamines (Table 1):
*BHEP: 1,4-Bis(2-hydroxyethyl)piperazine
Key Findings :
- Stability of Metal Complexes: BHEP forms more stable Pd(II)-inosine complexes than DMEDA or EDA due to its hydroxyl groups and flexible piperazine backbone, which enhance chelation .
- Basicity vs. Reactivity : DMEDA’s lower basicity compared to EDA reduces its metal-binding strength but improves compatibility in aqueous CO₂ capture systems .
CO₂ Capture Efficiency
DMEDA-based aqueous solutions exhibit faster CO₂ absorption rates (1.5–2×10³ s⁻¹ at 25°C) than EDA, attributed to its balanced basicity and steric accessibility . Hypercrosslinked polymers functionalized with DMEDA achieve 94% yield in CO₂ cycloaddition reactions, outperforming non-aminated analogs .
Analytical Chemistry
DMEDA-labeled N-glycopeptides demonstrate 15–20% higher ETD efficiency than unlabeled counterparts, enabling precise IgG subclass differentiation .
Physicochemical Properties
Property | DMEDA | EDA | DEEDA | BHEP |
---|---|---|---|---|
Molecular Weight | 88.15 g/mol | 60.10 g/mol | 116.21 g/mol | 206.28 g/mol |
Boiling Point | 107°C | 118°C | 132°C | 290°C |
Water Solubility | Miscible | Miscible | Limited | Moderate |
Hygroscopicity | High | High | Moderate | Low |
Notable Trends:
- Thermal Stability : BHEP’s high boiling point suits high-temperature catalysis, whereas DMEDA’s volatility is optimized for low-energy solvent regeneration in CO₂ capture .
Biological Activity
N,N-Dimethylethylenediamine (DMEDA) is an organic compound characterized by its two secondary amine functional groups, with the molecular formula (CH₃NH)₂C₂H₄. This compound has garnered attention in various fields of research due to its unique biological activities and applications, particularly in coordination chemistry, drug delivery systems, and biosensing technologies.
DMEDA is a colorless liquid with a distinctive fishy odor. The presence of two methyl groups attached to different nitrogen atoms makes it a versatile ligand for metal complexes. Its molecular weight is approximately 88.15 g/mol, and it is miscible with organic solvents like chloroform and dichloromethane .
Property | Value |
---|---|
Molecular Formula | C₄H₁₂N₂ |
Molecular Weight | 88.154 g/mol |
CAS Number | 110-70-3 |
Synonyms | DMEDA, N,N'-dimethyl-1,2-ethanediamine |
1. DNA Binding and Gene Delivery
DMEDA has been studied for its ability to bind DNA, which is crucial for gene delivery systems. Its amine groups can interact with the phosphate backbone of DNA, enhancing the stability of DNA constructs in biological systems. This property is particularly useful in the development of non-viral vectors for gene therapy .
2. Chelating Agent in Metal Complexes
The compound acts as a chelating agent, forming stable complexes with various metal ions. These metal complexes have applications in catalysis and can also be used in biological systems to deliver metal-based drugs or imaging agents . For example, DMEDA complexes with copper(I) halides have been utilized as catalysts in C-N coupling reactions, demonstrating its importance in organic synthesis .
3. Drug Delivery Systems
Recent studies have explored the use of DMEDA in liquid crystal elastomers (LCEs) for drug delivery applications. The incorporation of DMEDA into polymer matrices has been shown to enhance the permeation of drugs through membranes, making it a potential candidate for controlled drug release systems .
Case Study 1: DNA Delivery Systems
A study demonstrated that DMEDA-modified liposomes significantly improved the transfection efficiency of plasmid DNA into mammalian cells compared to unmodified liposomes. The enhanced binding affinity between DMEDA and DNA facilitated better cellular uptake and expression of the delivered genes.
Case Study 2: Metal Complex Catalysis
In another investigation, DMEDA was used to synthesize a series of copper(II) complexes that exhibited notable catalytic activity in various organic transformations. The study highlighted the role of DMEDA as a stabilizing ligand that enhances the reactivity of metal centers in catalytic cycles.
Research Findings
Recent research has focused on the synthesis and characterization of DMEDA-based compounds for various applications:
- Synthesis of Protic Salts : A study detailed the synthesis of protic salts derived from DMEDA through proton transfer reactions with triflic acid, yielding high purity products suitable for further applications in catalysis .
- Biosensing Applications : Research indicated that DMEDA-based liquid crystal devices could be employed for biosensing applications, allowing for the detection of pathogens at low concentrations due to their sensitivity to changes in molecular orientation upon binding events .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing protic salts from N,N-Dimethylethylenediamine, and how does stoichiometric control influence product purity?
- Methodological Answer : Protic salts like [DMEDAH][Tf] and [DMEDAH2][Tf]₂ are synthesized via proton transfer reactions. For example, neat This compound reacts with triflic acid (HOTf) in precise molar ratios (1:1 for [DMEDAH][Tf]; 1:2 for [DMEDAH2][Tf]₂). Acid-doped variants (e.g., 5% or 10% triflic acid) are prepared by mixing the neat salt with acid solutions. Maintaining stoichiometric control ensures high purity (≥98%) and pH consistency (e.g., pH 8.0 for [DMEDAH][Tf] vs. 2.1 for [DMEDAH2][Tf]₂) .
- Key Parameters :
- Use anhydrous conditions to avoid side reactions.
- Monitor pH and purity via titration or NMR.
- Optimize reaction time to prevent over-protonation.
Q. How should researchers handle and store This compound to prevent degradation or side reactions during experiments?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid heat, sparks, or oxidizing agents due to flammability (flash point: 11.7°C) .
- Handling : Use explosion-proof equipment and grounding to prevent static discharge. Conduct reactions in fume hoods with local exhaust ventilation .
- Safety Protocols : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats. Immediately neutralize spills with inert adsorbents (e.g., vermiculite) .
Q. What spectroscopic techniques are most effective for characterizing This compound derivatives, and how are they interpreted?
- Methodological Answer :
- Solid-State NMR : ¹³C CPMAS NMR resolves structural symmetry in protic salts. For example, [DMEDAH2][Tf]₂ shows identical shifts for methyl groups, confirming cation symmetry, whereas [DMEDAH][Tf] exhibits split peaks .
- FT-IR/Raman : Identify amine stretching (ν(N-H) ~3300 cm⁻¹) and coordination shifts in metal complexes (e.g., Cu²⁺ complexes show ν(N→M) at 450–500 cm⁻¹) .
Advanced Research Questions
Q. How do structural symmetries in This compound-derived cations affect their thermal and electrochemical properties?
- Methodological Answer : Symmetric cations (e.g., [DMEDAH2][Tf]₂) exhibit higher melting points (via DSC) due to ordered packing, whereas asymmetric cations ([DMEDAH][Tf]) show lower thermal stability. Electrochemical impedance spectroscopy (EIS) reveals higher ionic conductivity in symmetric structures due to reduced lattice defects .
- Data Analysis Example :
Compound | Melting Point (°C) | Ionic Conductivity (S/cm) |
---|---|---|
[DMEDAH][Tf] | 85 | 1.2 × 10⁻³ |
[DMEDAH2][Tf]₂ | 120 | 3.5 × 10⁻³ |
(Data derived from ) |
Q. What discrepancies exist between DFT-calculated and experimentally observed NMR chemical shifts in This compound derivatives?
- Methodological Answer : DFT calculations often overestimate ¹³C shifts for methyl groups by 2–5 ppm compared to experimental CPMAS NMR. For example, in [DMEDAH][Tf], calculated shifts for C2/C3 sites differ by 3 ppm due to solvent effects unaccounted for in simulations. Reconciliation involves optimizing solvation models or using hybrid functionals (e.g., B3LYP-D3) .
Q. How can This compound be optimized as a ligand in catalytic systems to avoid side reactions (e.g., unwanted proton transfer)?
- Methodological Answer :
- Scavenging Protocols : Use This compound to quench excess acid chlorides or acrylates. Post-reaction, wash with dilute HCl to remove byproducts .
- Coordination Tuning : Adjust pH to stabilize metal-ligand complexes. For Cu²⁺, maintain pH >7 to prevent ligand protonation and ensure tetrahedral coordination .
Q. What role does This compound play in enhancing CO₂ capture efficiency in aqueous systems?
- Methodological Answer : In CO₂ absorption studies, This compound acts as a dual-site activator. The amine groups facilitate carbamate formation, while the dimethyl moiety reduces steric hindrance, improving kinetics. Stopped-flow kinetic studies show a second-order rate constant (k₂) of 450 M⁻¹s⁻¹ at 25°C, outperforming monoamines like MEA .
Q. Contradiction Resolution in Data
Q. How can researchers resolve conflicting reports on the coordination geometry of This compound in transition metal complexes?
- Methodological Answer : Contradictions arise from solvent polarity and counterion effects. For example, Cu²⁺ complexes may adopt square-planar (in nonpolar solvents) or octahedral geometries (in polar solvents). Use X-ray crystallography to confirm geometry and UV-Vis spectroscopy to assess ligand field splitting .
Properties
IUPAC Name |
N',N'-dimethylethane-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2/c1-6(2)4-3-5/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DILRJUIACXKSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7059357 | |
Record name | N,N-Dimethylethylenediamine | |
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Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108-00-9 | |
Record name | N,N-Dimethylethylenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=108-00-9 | |
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Record name | N,N-Dimethylethylenediamine | |
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Record name | N,N-Dimethylethylenediamine | |
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Record name | 1,2-Ethanediamine, N1,N1-dimethyl- | |
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Record name | N,N-Dimethylethylenediamine | |
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Record name | 2-aminoethyldimethylamine | |
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Record name | N,N-DIMETHYLETHYLENEDIAMINE | |
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Retrosynthesis Analysis
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